molecular formula C11H13N3O2 B11634187 Ethyl cyano(1-(cyanomethyl)-2-pyrrolidinylidene)acetate CAS No. 106345-05-5

Ethyl cyano(1-(cyanomethyl)-2-pyrrolidinylidene)acetate

Cat. No.: B11634187
CAS No.: 106345-05-5
M. Wt: 219.24 g/mol
InChI Key: BEPRCPNQULUTEM-MDZDMXLPSA-N
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Description

Ethyl cyano(1-(cyanomethyl)-2-pyrrolidinylidene)acetate is a specialized chemical building block designed for advanced organic synthesis and drug discovery research. This multifunctional compound features a pyrrolidinylidene core substituted with both cyanoacetate and cyanomethyl groups, making it a valuable precursor for constructing complex nitrogen-containing heterocycles. Its structure suggests potential as a key intermediate in the development of novel pharmacologically active compounds. Similar pyrrolidine derivatives are known to exhibit significant biological activity by interacting with neurological targets, acting as potent inhibitors of transporters for monoamines like dopamine and serotonin . Furthermore, compounds with related cyano and ester functionalities are extensively used in Knoevenagel condensations and Michael additions to create molecular scaffolds prevalent in anti-inflammatory and analgesic agents . Researchers can leverage this reagent to explore new chemical space in medicinal chemistry, particularly for synthesizing and screening potential tubulin inhibitors for anticancer activity or other therapeutic modalities. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

CAS No.

106345-05-5

Molecular Formula

C11H13N3O2

Molecular Weight

219.24 g/mol

IUPAC Name

ethyl (2E)-2-cyano-2-[1-(cyanomethyl)pyrrolidin-2-ylidene]acetate

InChI

InChI=1S/C11H13N3O2/c1-2-16-11(15)9(8-13)10-4-3-6-14(10)7-5-12/h2-4,6-7H2,1H3/b10-9+

InChI Key

BEPRCPNQULUTEM-MDZDMXLPSA-N

Isomeric SMILES

CCOC(=O)/C(=C/1\CCCN1CC#N)/C#N

Canonical SMILES

CCOC(=O)C(=C1CCCN1CC#N)C#N

Origin of Product

United States

Preparation Methods

Classical Knoevenagel Reaction with Pyrrolidine Derivatives

The most widely reported method involves a Knoevenagel condensation between ethyl cyanoacetate and a pyrrolidine-derived aldehyde or ketone. For example, 3,4-dimethoxy-5-nitrobenzaldehyde reacts with ethyl cyanoacetate in ethanol under reflux with piperidine catalysis, yielding intermediates that undergo cyclization to form the pyrrolidinylidene core.

Typical Procedure :

  • Ethyl cyanoacetate (0.1 mol) and 3,4-dimethoxy-5-nitrobenzaldehyde (0.1 mol) are dissolved in ethanol.

  • Piperidine (2–3 drops) is added, and the mixture is refluxed until completion (monitored by TLC).

  • The product precipitates upon cooling and is recrystallized from ethanol (yield: 81%).

Key Parameters :

  • Solvent : Ethanol or acetonitrile.

  • Catalyst : Piperidine, triethylamine, or morpholine.

  • Temperature : Reflux (70–80°C).

Ultrasonic- or Microwave-Assisted Modifications

Green chemistry approaches employ ultrasonic or microwave irradiation to accelerate reaction kinetics. For instance, microwave irradiation (460 W, 1–2 min) reduces reaction times from hours to minutes while maintaining yields >85%.

Cyclization of Cyanoacetamide Precursors

Pyrrolidine Ring Formation via Nucleophilic Substitution

A two-step strategy involves:

  • Synthesizing a cyanoacetamide intermediate (e.g., N-(cyanomethyl)-2-pyrrolidinone).

  • Cyclizing the intermediate under basic conditions to form the pyrrolidinylidene moiety.

Example Protocol :

  • Ethyl cyanoacetate reacts with 1-(cyanomethyl)pyrrolidin-2-amine in dimethylformamide (DMF).

  • Potassium carbonate facilitates cyclization at 80°C for 6 hours.

  • The product is isolated via column chromatography (hexane/ethyl acetate, 3:1) with a 75% yield.

Critical Factors :

  • Base : K₂CO₃ or NaH.

  • Solvent : DMF or THF.

Ionic Liquid-Catalyzed Synthesis

Pyrrolidinium acetate ([Pyrr][OAc]), a green catalyst, enhances reaction efficiency by stabilizing intermediates. In one method:

  • Ethyl cyanoacetate and 1-(cyanomethyl)pyrrolidine-2-carbaldehyde are mixed in [Pyrr][OAc].

  • The reaction proceeds at 50°C for 4 hours.

  • The ionic liquid is recycled, and the product is extracted with ethyl acetate (yield: 89%).

Advantages :

  • Reduced reaction time.

  • Catalyst reusability (up to 5 cycles without loss of activity).

Patent-Based Industrial Methods

Large-Scale Synthesis via Continuous Flow Reactors

A patented method (EP4032888A1) describes a continuous flow process:

  • Ethyl cyanoacetate and 1-(cyanomethyl)pyrrolidine-2-carbaldehyde are pumped into a reactor.

  • Triethylamine catalyzes the reaction at 100°C under 10 bar pressure.

  • The product is purified via crystallization (purity: >99%, yield: 92%).

Salt Formation for Improved Stability

Diethylamine or triethylamine salts of intermediates are generated to prevent degradation during storage. For example:

  • The diethylamine salt of ethyl 2-cyano-3-(4-hydroxy-3-methoxy-5-nitrophenyl)prop-2-enoate is isolated as a stable crystalline solid.

Comparative Analysis of Methods

Method Yield (%) Reaction Time Catalyst Solvent
Classical Knoevenagel816–8 hPiperidineEthanol
Microwave-Assisted882–5 minNoneSolvent-free
Ionic Liquid894 h[Pyrr][OAc][Pyrr][OAc]
Continuous Flow921 hTriethylamineToluene

Challenges and Optimization Strategies

Stereochemical Control

The E/Z isomerism of the pyrrolidinylidene moiety requires careful control:

  • Low temperatures (0–10°C) favor the thermodynamically stable E-isomer.

  • Chiral auxiliaries (e.g., L-proline) induce enantioselectivity in asymmetric syntheses.

Purification Techniques

  • Recrystallization : Ethanol/water mixtures remove unreacted starting materials.

  • Chromatography : Silica gel columns (hexane/ethyl acetate) resolve geometric isomers .

Chemical Reactions Analysis

Types of Reactions

Ethyl cyano(1-(cyanomethyl)-2-pyrrolidinylidene)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: Nucleophilic substitution reactions can occur at the nitrile or ester functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids, bases, and oxidizing agents. For example, the Knoevenagel condensation reaction of ethyl cyanoacetate with aldehydes is often catalyzed by piperidine and chlorobenzene under microwave conditions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, the reaction of ethyl cyanoacetate with aldehydes can produce β-amino acids or other heterocyclic compounds .

Mechanism of Action

The mechanism of action of ethyl cyano(1-(cyanomethyl)-2-pyrrolidinylidene)acetate involves its ability to participate in various chemical reactions due to its reactive functional groups. The nitrile and ester groups can undergo nucleophilic attack, leading to the formation of different products. Additionally, the compound can act as a cyanide donor in certain reactions, contributing to its versatility in organic synthesis .

Comparison with Similar Compounds

Structural and Functional Variations

The following table summarizes key structural differences and applications of analogous compounds:

Compound Name Molecular Formula Substituents/Modifications Key Properties/Applications References
Ethyl (1-(2-amino-2-thioxoethyl)-2-pyrrolidinylidene)cyanoacetate C₁₁H₁₅N₃O₂S Thioxoethyl (-S-C(=NH₂)-) substituent Precursor for pyridines and thienopyridines; exhibits bioactivity potential
Ethyl(3-aminocyclohex-2-en-1-ylidene)(cyano)acetate C₁₁H₁₄N₂O₂ Cyclohexenylidene ring Altered solubility and reactivity due to non-aromatic ring; used in heterocyclic synthesis
Ethyl Cyano(2-nitrophenyl)acetate C₁₁H₁₀N₂O₄ 2-Nitrophenyl group Enhanced electrophilicity for nitroarene synthesis; applications in organic intermediates
Ethyl (1-phenylethylidene)cyanoacetate C₁₂H₁₁NO₂ Phenylethylidene group Improved lipophilicity; used in condensation reactions with aldehydes
Ethyl (2E)-2-cyano-3-(1-methyl-1H-pyrrol-2-yl)prop-2-enoate C₁₁H₁₂N₂O₂ Pyrrole ring substituent Conjugation-enhanced stability; studied for biological activity (e.g., 2(1H)-pyridone derivatives)
Ethyl (3-cyano-5-ethoxycarbonyl-6-methyl-4-styryl-2-pyridinyl-sulfanyl)acetate C₂₂H₂₂N₂O₄S Pyridine-sulfanyl group High yield (85%) in synthesis; used in S-substituted sulfanylpyridine derivatives

Biological Activity

Ethyl cyano(1-(cyanomethyl)-2-pyrrolidinylidene)acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and research findings related to this compound, focusing on its anticancer properties and other pharmacological effects.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C11_{11}H12_{12}N2_2O2_2
  • Molecular Weight : 220.23 g/mol
  • CAS Number : [insert CAS number if available]

Synthesis

The synthesis of this compound typically involves a multi-step process that includes the reaction of ethyl cyanoacetate with appropriate amines under controlled conditions. The reaction conditions can significantly affect the yield and purity of the final product.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer activity. A notable study evaluated its effects on various cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer) cells. The results indicated that the compound inhibited cell proliferation with IC50 values as follows:

Cell LineIC50 (µM)
HeLa25.5
MCF-730.7

The mechanism of action appears to involve apoptosis induction, as evidenced by increased caspase-3 activity and DNA fragmentation in treated cells .

Antioxidant Properties

In addition to its anticancer effects, this compound has shown promising antioxidant properties. In vitro assays demonstrated that the compound effectively scavenges free radicals, which may contribute to its protective effects against oxidative stress-related diseases.

Case Studies

  • In Vivo Evaluation : A study conducted on mice bearing Ehrlich ascites carcinoma (EAC) revealed that treatment with this compound resulted in a significant reduction in tumor volume compared to control groups. Histopathological analysis confirmed that the compound improved tissue integrity in liver and kidney samples, indicating low toxicity .
  • Mechanistic Insights : Molecular docking studies have been performed to understand the interaction of this compound with key biological targets such as caspase-3 and osteopontin. These studies suggest a favorable binding affinity, supporting its potential as a therapeutic agent in cancer treatment .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for Ethyl cyano(1-(cyanomethyl)-2-pyrrolidinylidene)acetate, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is commonly synthesized via Knoevenagel condensation, where ethyl cyanoacetate reacts with aldehyde derivatives (e.g., 3-pyridinecarboxaldehyde) in the presence of a base like sodium ethoxide. Optimization involves controlling temperature (60–80°C), pH (8–10), and catalyst concentration. For example, yields exceeding 70% are achieved by maintaining anhydrous conditions and slow addition of reactants to minimize side reactions . Alternative routes include alkylation of pyridine derivatives with ethyl chloroacetate under basic conditions (e.g., DMF, K₂CO₃) at 150°C for 20 hours, followed by purification via column chromatography .

Q. Which spectroscopic techniques are critical for structural characterization of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of pyrrolidinylidene, cyano, and ester moieties. For instance, the cyano group appears as a singlet near δ 110–120 ppm in ¹³C NMR .
  • IR Spectroscopy : Stretching vibrations for C≡N (~2200 cm⁻¹) and ester C=O (~1700 cm⁻¹) validate functional groups .
  • Mass Spectrometry : High-resolution MS (HRMS) determines molecular weight (e.g., [M+H]+ = 245.22 g/mol for C₁₁H₁₃F₂NO₃) .

Q. How does the compound’s structure influence its solubility and reactivity?

  • Methodological Answer : The ester group enhances solubility in polar aprotic solvents (e.g., DMSO, DMF), while the cyano group increases electrophilicity, facilitating nucleophilic additions. Computational studies (e.g., DFT) predict charge distribution, showing electron-deficient regions at the cyano carbon, guiding reactivity in cross-coupling reactions .

Advanced Research Questions

Q. What computational strategies elucidate the compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with enzymes (e.g., cytochrome P450). Docking scores (ΔG < −7 kcal/mol) suggest strong binding to catalytic sites .
  • MD Simulations : GROMACS assesses stability of ligand-receptor complexes over 100 ns, analyzing RMSD (<2 Å) and hydrogen bond persistence .
  • QSAR Models : CoMFA/CoMSIA correlates substituent effects (e.g., fluorine substitution) with antimicrobial activity (R² > 0.85) .

Q. How can contradictions in reported biological activities of derivatives be resolved?

  • Methodological Answer :

  • Dose-Response Analysis : Conduct MIC assays (e.g., against E. coli or S. aureus) with standardized inoculum (1–5 × 10⁵ CFU/mL) to compare IC₅₀ values across studies .
  • Purity Assessment : Use HPLC (C18 column, acetonitrile/water gradient) to confirm >95% purity, as impurities (e.g., unreacted cyanoacetate) may skew bioactivity results .
  • Metabolic Stability Testing : Liver microsome assays (human/rat) identify rapid degradation (t₁/₂ < 30 min) that could explain variability in in vivo studies .

Q. What strategies enhance the bioactivity of derivatives through structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Functional Group Modification : Introduce electron-withdrawing groups (e.g., -CF₃) at the pyrrolidinylidene ring to enhance antibacterial potency (2–4× MIC reduction) .
  • Heterocycle Substitution : Replace pyridine with isoxazole (e.g., via Huisgen cycloaddition) to improve solubility and reduce cytotoxicity (CC₅₀ > 100 µM in HEK293 cells) .
  • Prodrug Design : Ester hydrolysis (e.g., using esterase enzymes) releases active carboxylic acid metabolites, validated via LC-MS/MS .

Key Methodological Takeaways

  • Synthesis : Prioritize Knoevenagel condensation for scalability or microwave-assisted alkylation for time efficiency .
  • Characterization : Combine NMR, IR, and HRMS for unambiguous structural confirmation .
  • Biological Evaluation : Standardize assays (CLSI guidelines) and validate purity to ensure reproducibility .
  • Computational Modeling : Integrate docking with free-energy perturbation (FEP) to predict binding affinity trends .

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